

A Tale of Two Cures: Dimethyldivinyldisilane and Peroxide Crosslinking in Silicone Elastomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyldivinyldisilane*

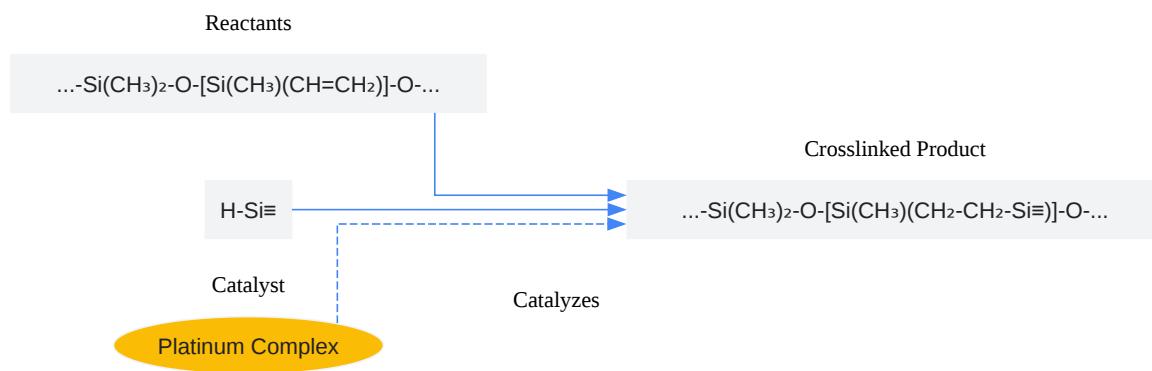
Cat. No.: *B080846*

[Get Quote](#)

For researchers, scientists, and drug development professionals navigating the intricate world of polymer chemistry, the choice of crosslinking agent is a critical decision that profoundly impacts the final properties of silicone elastomers. This guide offers a comparative analysis of two prevalent crosslinking strategies: platinum-catalyzed hydrosilylation using **dimethyldivinyldisilane** and free-radical curing initiated by organic peroxides. By examining their reaction mechanisms, performance characteristics, and experimental considerations, this document aims to provide a clear framework for selecting the optimal curing system for specific research and development applications.

At a Glance: Key Performance Differences

The selection between a platinum-catalyzed addition cure, exemplified by the use of **dimethyldivinyldisilane**, and a peroxide-initiated cure hinges on the desired balance of purity, mechanical performance, thermal stability, and cost. Platinum-cured silicones are renowned for their high purity and superior mechanical properties, such as tensile strength and elongation, making them a preferred choice for sensitive applications in the medical and pharmaceutical fields.^{[1][2][3]} Conversely, peroxide-cured systems offer a cost-effective solution with excellent thermal stability and compression set properties, rendering them suitable for many industrial applications.^{[1][4]}

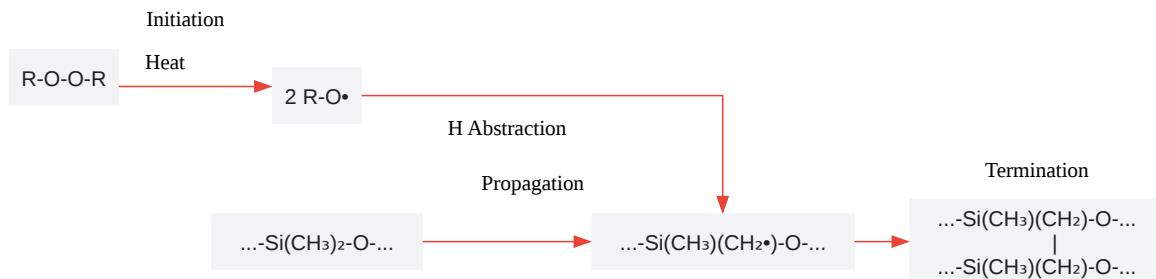

Property	Dimethyldivinyldisilane (Platinum-Cured)	Peroxide-Cured
Curing Mechanism	Platinum-catalyzed hydrosilylation (Addition Cure)	Free-radical polymerization
Purity & Byproducts	High purity, no byproducts ^{[1][2]}	Contains byproducts (e.g., organic acids, acetophenone) requiring post-curing ^{[1][4]}
Tensile Strength	Generally higher (e.g., 8–11 MPa) ^{[2][5]}	Generally lower (e.g., 6–9 MPa) ^[5]
Elongation at Break	Generally higher ^{[1][2]}	Generally lower
Hardness (Shore A)	40–80 ^[5]	30–80 ^[5]
Thermal Stability	Good, but can be slightly lower than peroxide-cured systems ^[1]	Excellent high-temperature resistance ^{[1][6]}
Transparency	Excellent, high clarity ^[2]	Can be translucent or hazy, may yellow over time ^{[4][5]}
Cost	Higher material and processing costs ^{[1][6]}	Lower material and processing costs ^{[1][6]}
Biocompatibility	Excellent, widely used in medical and food-grade applications ^[1]	Limited due to potential leachables from byproducts ^[4]

Delving into the Chemistry: Crosslinking Mechanisms

The fundamental difference between these two systems lies in their chemical pathways to creating a stable, three-dimensional network from linear silicone polymers.

Dimethyldivinyldisilane in Platinum-Catalyzed Hydrosilylation:

This "addition cure" mechanism involves the platinum-catalyzed addition of a silicon-hydride (Si-H) group from a crosslinking agent across the vinyl (C=C) groups of a polymer, such as one end-capped with **dimethyldivinylsilane** moieties.[1][7] This reaction is highly specific and proceeds without the formation of byproducts, resulting in a "clean" and well-defined network structure.[1][8]

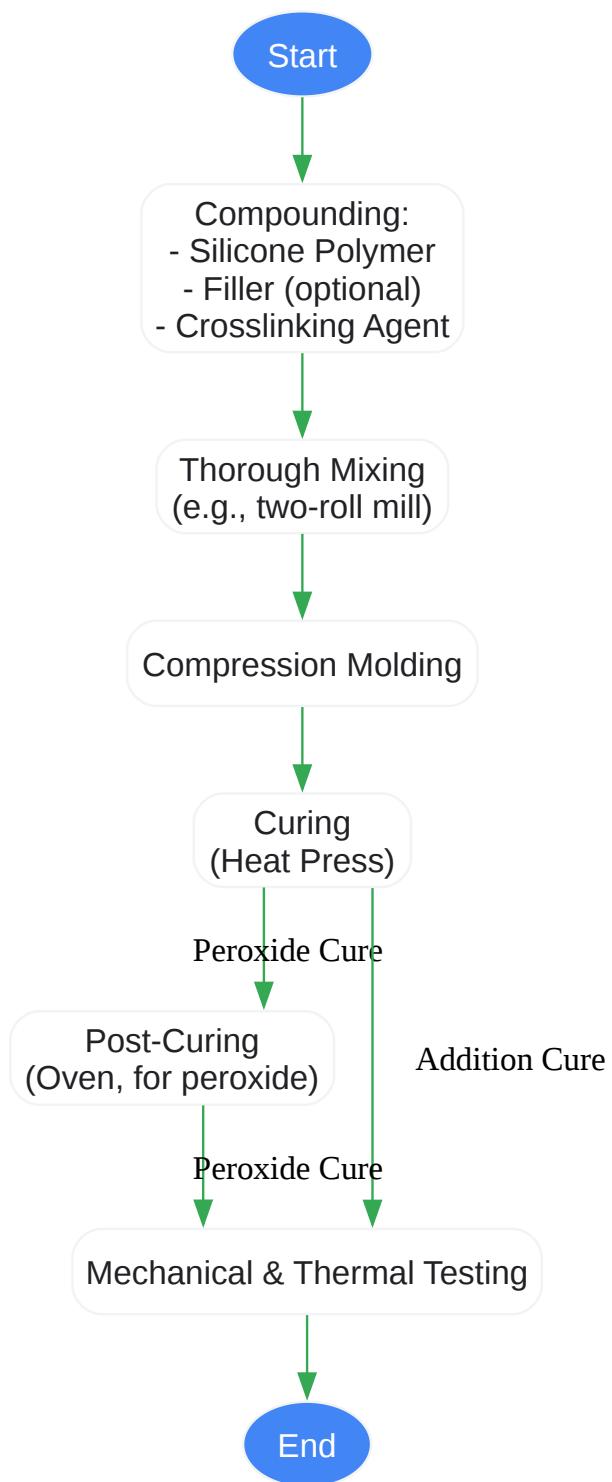


[Click to download full resolution via product page](#)

Platinum-catalyzed hydrosilylation mechanism.

Peroxide-Based Free-Radical Crosslinking:

In this system, organic peroxides, such as dicumyl peroxide, are used as initiators.[9] Upon heating, the peroxide decomposes to generate highly reactive free radicals.[10] These radicals abstract hydrogen atoms from the methyl groups on the silicone polymer backbone, creating polymer radicals.[9] Two polymer radicals can then combine to form a stable carbon-carbon crosslink.[10] This process can, however, lead to the formation of volatile byproducts from the decomposition of the peroxide, which may need to be removed through a post-curing step.[1][4]


[Click to download full resolution via product page](#)

Peroxide-based free-radical crosslinking mechanism.

Experimental Protocols: A Comparative Overview

The following protocols outline the general steps for preparing silicone elastomers using both crosslinking methods. Specific parameters will vary depending on the polymer, crosslinker concentration, and desired properties.

General Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stockwell.com [stockwell.com]
- 2. gxsilicon.com [gxsilicon.com]
- 3. researchgate.net [researchgate.net]
- 4. So, Which is Better, Platinum or Peroxide Silicone? [tblplastics.com]
- 5. Platinum-Cured vs Peroxide-Cured Silicone: Which Is Safer? - CASINDA [kingsihk.com]
- 6. tblsilicone.com [tblsilicone.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- To cite this document: BenchChem. [A Tale of Two Cures: Dimethyldivinyldisilane and Peroxide Crosslinking in Silicone Elastomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080846#dimethyldivinyldisilane-versus-peroxide-based-crosslinking-a-comparative-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com